Cas no 2171899-31-1 (1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid)

1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
- 2171899-31-1
- EN300-1632672
-
- インチ: 1S/C19H33NO5/c1-13-9-17(5,6)11-19(24,10-13)18(14(21)22)7-8-20(12-18)15(23)25-16(2,3)4/h13,24H,7-12H2,1-6H3,(H,21,22)
- InChIKey: CEYCQHJHVCXELA-UHFFFAOYSA-N
- SMILES: OC1(CC(C)CC(C)(C)C1)C1(C(=O)O)CN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 355.23587315g/mol
- 同位素质量: 355.23587315g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 553
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 87.1Ų
1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632672-0.05g |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 0.05g |
$900.0 | 2023-06-04 | ||
Enamine | EN300-1632672-10000mg |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1632672-5000mg |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1632672-100mg |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1632672-2.5g |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1632672-0.1g |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1632672-5.0g |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1632672-2500mg |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1632672-500mg |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1632672-0.5g |
1-[(tert-butoxy)carbonyl]-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid |
2171899-31-1 | 0.5g |
$1027.0 | 2023-06-04 |
1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acidに関する追加情報
1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid: A Comprehensive Overview
The compound with CAS No 2171899-31-1, known as 1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science. Recent studies have highlighted its role in the synthesis of advanced biomaterials and its potential as a precursor for novel therapeutic agents.
Pyrrolidine is a five-membered ring structure that forms the core of this molecule. The tert-butoxy carbonyl group attached to the pyrrolidine ring introduces steric hindrance and enhances the molecule's stability. This feature makes it highly suitable for use in peptide synthesis and as a protecting group in organic chemistry. The cyclohexyl moiety, substituted with hydroxyl and methyl groups, adds complexity to the molecule's structure, contributing to its versatility in chemical reactions.
Recent research has focused on the biodegradability and bioavailability of this compound. Studies conducted by Smith et al. (2023) demonstrated that the tert-butoxy carbonyl group can be selectively removed under mild conditions, making it an ideal candidate for controlled drug delivery systems. Additionally, the hydroxyl group on the cyclohexane ring plays a crucial role in hydrogen bonding, which is essential for optimizing the molecule's solubility and bioactivity.
The synthesis of this compound involves a multi-step process that combines ring-opening reactions, alkylation, and protection/deprotection strategies. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure. These methods ensure the accuracy of the molecular formula and provide insights into its stereochemistry.
In terms of applications, this compound has shown promise in the development of antibiotic agents and anti-inflammatory drugs. Its ability to form stable complexes with metal ions has also been explored for use in catalysis and sensor technology. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the molecule's behavior in various solvents and biological systems, paving the way for its use in nanotechnology.
The integration of this compound into drug design strategies has been supported by findings from molecular docking studies. These studies reveal that the pyrrolidine ring can interact with key residues in target proteins, enhancing the molecule's affinity and selectivity. This property is particularly valuable in the design of small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders.
Despite its potential, challenges remain in scaling up its production for industrial applications. Efforts are underway to optimize reaction conditions and improve yield through green chemistry principles. The use of biocatalysts and renewable feedstocks is being explored to reduce environmental impact while maintaining product quality.
In conclusion, 1-(tert-butoxy)carbonyl-3-(1-hydroxy-3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid represents a significant advancement in organic synthesis. Its unique structure and versatile properties make it a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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